molecular formula C4H9N B122466 Pyrrolidine CAS No. 123-75-1

Pyrrolidine

Cat. No.: B122466
CAS No.: 123-75-1
M. Wt: 71.12 g/mol
InChI Key: RWRDLPDLKQPQOW-UHFFFAOYSA-N
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Description

Pyrrolidine, also known as tetrahydropyrrole, is an organic compound with the molecular formula (CH₂)₄NH. It is a cyclic secondary amine and is classified as a saturated heterocycle. This compound is a colorless liquid that is miscible with water and most organic solvents. It has a characteristic odor described as "ammoniacal, fishy, shellfish-like" . This compound is significant in various fields due to its unique chemical properties and versatility.

Chemical Reactions Analysis

Types of Reactions: Pyrrolidine undergoes various chemical reactions, including oxidation, reduction, and substitution. For instance, it can be oxidized to form pyrrolidone derivatives. It also participates in nucleophilic addition reactions by forming enamines, which are intermediates in the Stork enamine alkylation .

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include pyrrolidone derivatives, N-alkylpyrrolidines, and various substituted pyrrolidines .

Scientific Research Applications

Pharmacological Applications

Pyrrolidine and its derivatives have garnered attention for their wide-ranging biological activities. Recent studies have identified several key pharmacological applications:

  • Antimicrobial Properties : this compound derivatives exhibit significant antibacterial and antifungal activities. For instance, compounds derived from this compound have been shown to inhibit the growth of various pathogens, making them potential candidates for developing new antimicrobial agents .
  • Anticancer Activity : this compound-based compounds have been investigated for their cytotoxic effects against cancer cell lines. Notably, certain derivatives have demonstrated promising activity against human cancer cells, suggesting their potential use in cancer therapy .
  • Central Nervous System Disorders : this compound derivatives are being explored for their neuroprotective effects and potential in treating neurological disorders. For example, specific this compound compounds have shown efficacy as antagonists of the chemokine receptor CXCR4, which is implicated in HIV infection and cancer metastasis .
  • Anti-inflammatory Effects : Some this compound derivatives possess anti-inflammatory properties, making them suitable for treating inflammatory diseases. Their ability to modulate inflammatory pathways opens avenues for drug development targeting conditions like arthritis and other inflammatory disorders .

Synthetic Applications

The synthesis of this compound is pivotal in organic chemistry and drug discovery. Various synthetic strategies have been developed to create this compound derivatives with enhanced biological activities:

  • Microwave-Assisted Organic Synthesis (MAOS) : This technique has revolutionized the synthesis of pyrrolidines by improving reaction efficiency and reducing environmental impact. MAOS allows for rapid synthesis of diverse this compound derivatives with controlled stereochemistry .
  • Functionalization of Preformed Rings : Researchers have developed methods to modify existing this compound rings to enhance their pharmacological profiles. This includes the introduction of various functional groups that can influence biological activity and selectivity .

Case Studies and Research Findings

Several case studies illustrate the applications of this compound in drug discovery:

  • Enzyme Inhibition : A study highlighted the synthesis of multimeric this compound iminosugars that act as inhibitors for human β-glucocerebrosidase (GCase) and α-galactosidase A (α-Gal A). One compound showed a remarkable 375-fold higher inhibition compared to standard references, indicating its potential as a therapeutic agent for Fabry disease .
  • Diabetes Treatment : Research on polyhydroxylated this compound derivatives revealed their ability to inhibit glycosidase enzymes involved in diabetes management. One compound demonstrated 57% inhibition against aldose reductase in vitro, showcasing its potential role in diabetic retinopathy treatment .

Industrial Applications

Beyond pharmaceuticals, this compound has significant industrial applications:

  • Solvents and Intermediates : this compound is used as a solvent in chemical reactions and as an intermediate in the production of various chemicals, including agrochemicals and polymers .
  • Chiral Catalysts : this compound derivatives serve as effective chiral controllers in asymmetric synthesis, facilitating the production of enantiomerically pure compounds essential in pharmaceuticals .

Mechanism of Action

Pyrrolidine exerts its effects through various mechanisms, depending on its application. In organic synthesis, it forms enamines that facilitate nucleophilic addition reactions. In biological systems, this compound alkaloids interact with molecular targets such as enzymes and receptors, modulating their activity and leading to various pharmacological effects . The specific pathways involved can vary widely based on the particular this compound derivative and its target.

Biological Activity

Pyrrolidine is a five-membered heterocyclic compound that has garnered significant attention in the field of medicinal chemistry due to its diverse biological activities. This article synthesizes current research findings on the biological activity of this compound and its derivatives, highlighting their potential therapeutic applications.

Structure and Properties

This compound, with the molecular formula C4H9NC_4H_9N, features a nitrogen atom within its ring structure, contributing to its unique chemical properties. The presence of this nitrogen allows this compound to participate in various biological interactions, making it a valuable scaffold in drug design.

Biological Activities

Research has demonstrated that this compound and its derivatives exhibit a wide range of biological activities:

  • Antimicrobial Activity : this compound derivatives have shown promising results against various bacterial strains. For instance, compounds synthesized from this compound exhibited significant inhibition against Staphylococcus aureus and Escherichia coli, with inhibition zones reaching up to 32 mm and 20 mm, respectively .
  • Anticancer Properties : Certain this compound derivatives have been evaluated for their anticancer activities. A study reported that specific this compound amide derivatives displayed noteworthy cytotoxic effects against cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer), with IC50 values indicating effective potency .
  • Anti-inflammatory Effects : this compound-based compounds have been identified as inhibitors of N-acylethanolamine acid amidase (NAAA), an enzyme involved in inflammation. One derivative demonstrated anti-inflammatory activity in a lipopolysaccharide-induced acute lung injury model, suggesting potential applications in treating inflammatory diseases .
  • Cholinesterase Inhibition : Some this compound derivatives have been studied for their ability to inhibit cholinesterase enzymes, which are crucial in the treatment of neurodegenerative diseases like Alzheimer's. For example, certain compounds showed IC50 values as low as 0.029 µM for acetylcholinesterase inhibition, indicating strong potential as therapeutic agents .
  • Antiviral Activity : this compound-containing compounds have also been explored for antiviral properties, particularly against HIV by acting as antagonists of the CXCR4 receptor involved in viral entry into host cells .

Case Studies and Research Findings

Several studies highlight the versatility and effectiveness of this compound derivatives:

  • This compound Derivatives Against Diabetes : Guazzelli et al. (2019) synthesized polyhydroxylated this compound derivatives that inhibited aldose reductase (ALR2), showing 57% inhibition in an in vitro model of diabetic retinopathy. This suggests their potential role in managing diabetes-related complications .
  • Multimeric this compound Iminosugars : A study by Martinez-Bailen et al. (2020) focused on multivalent this compound iminosugars as enhancers of enzyme activity for Fabry disease treatment. One compound exhibited a 375-fold increase in inhibition potency compared to monovalent references, demonstrating the significance of structural modifications in enhancing biological activity .
  • Antituberculosis Activity : Research on thiohydantoin-pyrrolidine derivatives revealed enhanced activity against Mycobacterium tuberculosis, outperforming traditional treatments like ethambutol .

Data Summary

The following table summarizes key findings regarding the biological activities of selected this compound derivatives:

CompoundActivity TypeTarget/PathwayIC50 ValueReference
15gCholinesterase InhibitorAcetylcholinesterase0.029 µM
Compound 29Aldose Reductase InhibitorDiabetic Retinopathy Model57% Inhibition
Multimeric IminosugarEnzyme Activity EnhancerFabry Disease0.20 µM
Thiohydantoin DerivativeAntituberculosisMycobacterium tuberculosisNot specified

Q & A

Basic Research Questions

Q. What are the key structural considerations for designing pyrrolidine derivatives with enhanced biological activity?

  • Methodological Answer : To optimize this compound derivatives, focus on stereoelectronic effects and substituent positioning. Computational methods like CoMFA and CoMSIA can map 3D chemical space, identifying regions where electron-donating groups (e.g., at the 3rd position of the this compound ring) enhance activity, while electron-withdrawing groups (e.g., at the 4th and 5th positions) improve binding affinity . Combine these insights with molecular docking to validate interactions with target receptors (e.g., DPP-4 inhibitors) . For experimental validation, synthesize derivatives via reductive amination or cycloaddition reactions and test in vitro using enzyme inhibition assays .

Q. How can this compound’s conformational flexibility impact its role in drug discovery?

  • Methodological Answer : Analyze this compound’s puckering dynamics via NMR or X-ray crystallography to assess ring-flipping barriers. For example, 2-(Chloromethyl)this compound derivatives exhibit restricted conformations, which can be leveraged to improve target selectivity. Use density functional theory (DFT) to model puckering energetics and correlate with biological activity (e.g., antimicrobial MIC values) . Experimental validation involves synthesizing constrained analogs (e.g., spirocyclic pyrrolidines) and comparing their activity to flexible counterparts .

Q. What analytical techniques are critical for characterizing this compound-containing compounds?

  • Methodological Answer : Employ tandem mass spectrometry (MS/MS) with electron transfer dissociation (ETD) to fragment this compound derivatives without cleaving N-terminal proline residues, preserving structural information . For complex mixtures (e.g., plant extracts), use UPLC/Q-TOF-MS with Fast-DDA mode and spectral networking to identify this compound alkaloids . Validate purity via HPLC with UV/vis or ELSD detection, referencing PubChem data (e.g., CAS RN 54288-80-1 for 2-(Chloromethyl)this compound) .

Advanced Research Questions

Q. How can contradictory kinetic data for this compound-mediated reactions be resolved?

  • Methodological Answer : Contradictions in reaction rates (e.g., linear vs. nonlinear dependence on this compound concentration) often arise from solvent effects. Use kinetic isotope experiments (e.g., deuterated this compound) to probe hydrogen-transfer mechanisms . Replicate reactions in controlled solvent systems (e.g., DMSO vs. methanol/acetonitrile mixtures) and analyze using Eyring plots to distinguish between associative and dissociative pathways . For example, this compound’s nucleophilicity in methanol/acetonitrile mixtures correlates with gradual methanol desolvation, which can be modeled via MD simulations .

Q. What strategies validate this compound derivative assignments in synthetic mixtures with structural isomers?

  • Methodological Answer : Apply orthogonal techniques:

  • Spectral Networking : Use characteristic fragmentation patterns (e.g., m/z 84 for this compound rings) in UPLC/Q-TOF-MS to cluster isomers .
  • X-ray Crystallography : Resolve ambiguous NMR assignments (e.g., distinguishing N-acylated pyrrolidines from oxazepines) .
  • Synthetic Controls : Prepare reference compounds (e.g., benzoylated this compound) to match retention times and spectral data .

Q. How can solvent polarity be exploited to modulate this compound’s reactivity in organocatalysis?

  • Methodological Answer : Solvent polarity directly impacts this compound’s nucleophilicity. In methanol/acetonitrile mixtures, increasing acetonitrile content reduces methanol solvation, enhancing this compound’s reactivity. Use DFT-MD simulations to predict nucleophilicity parameters (N) and validate experimentally via kinetic profiling (e.g., SN2 reactions) . For asymmetric catalysis, screen chiral solvents or ionic liquids to induce enantioselectivity in this compound-catalyzed reactions .

Q. Contradictions and Resolutions

  • Issue : Conflicting reports on this compound’s role in base-catalyzed reactions.
    Resolution : Primary vs. secondary amine reactivity differs in solvent systems. For primary amines (e.g., n-butylamine), reactions are not base-catalyzed in DMSO, whereas this compound (secondary amine) shows concentration-dependent rate increases due to stronger solvation effects .

Properties

IUPAC Name

pyrrolidine
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InChI

InChI=1S/C4H9N/c1-2-4-5-3-1/h5H,1-4H2
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InChI Key

RWRDLPDLKQPQOW-UHFFFAOYSA-N
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Canonical SMILES

C1CCNC1
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Molecular Formula

C4H9N
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Related CAS

89014-29-9, 25150-61-2 (hydrochloride)
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DSSTOX Substance ID

DTXSID3059559
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Molecular Weight

71.12 g/mol
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Physical Description

Pyrrolidine appears as a colorless to pale yellow liquid with an ammonia-like odor. Vapors heavier than air. Produces toxic oxides of nitrogen during combustion., Liquid, Colorless to yellow liquid with ammonia-like odor; [HSDB], COLOURLESS-TO-YELLOW LIQUID WITH PUNGENT ODOUR., Colourless liquid; Penetrating amine-type aroma
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Boiling Point

86.56 °C, 87.00 to 88.00 °C. @ 760.00 mm Hg, 89 °C
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Flash Point

37 °F (NFPA, 2010), 37 °F, 37 °F (3 °C) (CLOSED CUP), 3 °C
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Solubility

Soluble in ethanol, ethyl ether; slightly soluble in benzene, chloroform, In water, 1.0X10+6 mg/L (miscible) at 20 °C, 1.00E+06 mg/L @ 20 °C (exp), Solubility in water: miscible, Soluble in water, fats, Soluble (in ethanol)
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Density

0.8520 at 22.5 °C/4 °C, Relative density (water = 1): 0.85, 0.847-0.853
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Vapor Density

2.45 (Air = 1), Relative vapor density (air = 1): 2.45
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Vapor Pressure

62.7 [mmHg], 62.7 mm Hg at 25 °C, Vapor pressure, kPa at 39 °C: 1.8
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Color/Form

Colorless to pale yellow liq

CAS No.

123-75-1
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Melting Point

-57.79 °C, -63 °C
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Synthesis routes and methods I

Procedure details

(S)-1,2,3,5,6,7,8,8a-octahydroindolizin-5,7-dione (117 mg (0.76 mmol), prepared as described in 3)) was dissolved in ethanol (1.2 ml). To the solution was added pyrrolidine (128 μl, 1.53 mmol), and the resulting mixture was allowed to stand at room temperature for 5 minutes. At the end of this time, the reaction mixture was concentrated by distillation under reduced pressure to remove solvents and any excess of pyrrolidine, to give the title compound (160 mg) as a light yellow powder (yield quantitative).
Quantity
117 mg
Type
reactant
Reaction Step One
Quantity
1.2 mL
Type
solvent
Reaction Step One
Quantity
128 μL
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

To a stirred solution of 7a (9.47 g, 29.7 mmol, 1 equiv) in anhydrous THF at −78° C. under N2 was added a 1 M solution of LiHMDS in THF (33 mmol, 33 mL, 1.1 equiv) followed by cis-1-bromo-2-pentene (4.21 mL, 35.6 mmol, 1.2 equiv), afforded a mixture of diastereomers of the lactam 7b (R9′=2-pentene) (43.2%) after silica gel purification. The lactam 7b (3.96 g, 10.22 mmol) was reduced to the pyrrolidine 7c (R9′=2-pentene) by the two-step sequence involving superhydride® reduction of the lactam to the hemiaminal, at −78° C. in anhydrous THF, and the subsequent reduction of the hemiaminal with Et3SiH/BF3OEt2 in anhydrous DCM at −78° C., affording 7c (R9′=2-pentene) (71%) after silica gel purification. The pyrrolidine 7c (2.71 g, 7.26 mmol) and 10% palladium on carbon (560 mg) in anhydrous methanol (30 mL) was subjected to Parr hydrogenolysis at 50 psi for 5 h. The reaction mixture was filtered through a celite pad and washed several times with methanol. The combined washings and filtrate were evaporated to dryness, affording, without further purification, a colorless oil 7d (R9=pentyl) (1.68 g, 80%); TLC: Rf=0.3 [Solvent system: DCM:hexanes:MeOH (6:5:1)]. MS (ESNEG): 284.5 [M−H]−.
[Compound]
Name
lactam
Quantity
3.96 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
[Compound]
Name
lactam
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
[Compound]
Name
hemiaminal
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Seven
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Seven
[Compound]
Name
7a
Quantity
9.47 g
Type
reactant
Reaction Step Eight
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Eight
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Eight
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Eight
Name
Quantity
33 mL
Type
solvent
Reaction Step Eight
Quantity
4.21 mL
Type
reactant
Reaction Step Nine
[Compound]
Name
lactam
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Ten
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Ten

Synthesis routes and methods III

Procedure details

NR2=Pyrrolidine (11f). The HCl salt of 11f was prepared by suspending the free base in EtOAc and adding 1.1 eq HCl/Et2O and stirring for 1 h. Filtration of the resulting solid led to a hygroscopic solid. Yield=72%; 1H NMR (CDCl3) δ 7.93 (d, 1H), 7.79 (d, 1H), 7.49 (t, 1H), 7.22 (d, 2H), 7.11 (d, 2H), 4.50 (m, 5H), 4.17 (s, 2H), 3.40 (m, 2H), 3.25 (m, 4H), 3.13 (m, 2H), 2.99 (m, 2H), 2.00 (m, 2H), 1.83 (m, 2H); MS (ES+=375.38). Anal Calcd. for C23H27ClN4O1 (4 H2O): C, 57.19; H, 7.30; N, 11.60. Found: C, 56.93; H, 7.46; N, 11.74.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
HCl Et2O
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Synthesis routes and methods IV

Procedure details

By a procedure analogous to that of Example 1 there are obtained, with the use of 2.9 g (0.041 mole) of pyrrolidine and 3.0 g (0.041 mole) of piperidine, instead of morpholine, crude 1-(2-benzoyl-4-chlorophenyl)- 5-[(1-pyrrolidinyl)-methyl]-1H-1,2,4-triazole-3-carboxylic acid methyl ester and crude 1-(2-benzoyl-4-chlorophenyl)-5-(piperidinomethyl)-1H-1,2,4-triazole-3-carboxylic acid methyl ester, respectively.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
1-(2-benzoyl-4-chlorophenyl)- 5-[(1-pyrrolidinyl)-methyl]-1H-1,2,4-triazole-3-carboxylic acid methyl ester
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
1-(2-benzoyl-4-chlorophenyl)-5-(piperidinomethyl)-1H-1,2,4-triazole-3-carboxylic acid methyl ester
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Synthesis routes and methods V

Procedure details

TFA (250 μL, 3.24 mmol) was added to a solution of carbamate J5a in DCE (1 mL) and the reaction was stirred at rt for 1.5 hr. The reaction was concentrated under a stream of nitrogen to provide a TFA salt of pyrrolidine J5b (45 mg). LC-MS retention time 2.928 min; m/z 525.32 (MH+). LC data was recorded on a Shimadzu LC-10AS liquid chromatograph equipped with a Phenomenex-Luna 10u C18 3.0×50 mm column using a SPD-10AV UV-Vis detector at a detector wave length of 220 nM. The elution conditions employed a flow rate of 4 mL/min, a gradient of 100% solvent A/0% solvent B to 0% solvent A/100% solvent B, a gradient time of 4 min, a hold time of 1 min, and an analysis time of 5 min where solvent A was 5% MeOH/95% H2O/10 mM ammonium acetate and solvent B was 5% H2O/95% MeOH/10 mM ammonium acetate. MS data was determined using a Micromass Platform for LC in electrospray mode.
Name
Quantity
250 μL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
1 mL
Type
reactant
Reaction Step One

Retrosynthesis Analysis

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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